molecular formula C15H31N3O8S B8106208 m-PEG3-Sulfone-PEG3-azide

m-PEG3-Sulfone-PEG3-azide

Cat. No.: B8106208
M. Wt: 413.5 g/mol
InChI Key: NRRNNKUSZIHIJY-UHFFFAOYSA-N
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Description

m-PEG3-Sulfone-PEG3-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a sulfone group and an azide group, making it a versatile reagent in various chemical reactions, particularly in click chemistry. The compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-Sulfone-PEG3-azide typically involves the reaction of PEG derivatives with sulfone and azide groups. One common method includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group reacts with an alkyne group in the presence of a copper catalyst . This reaction is known for its high efficiency and specificity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the compound meets the required standards for research and industrial applications .

Mechanism of Action

The mechanism of action of m-PEG3-Sulfone-PEG3-azide primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings, which are crucial in the formation of PROTACs. These PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins, thereby modulating biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG3-Sulfone-PEG3-azide is unique due to its azide group, which allows it to participate in highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioconjugates, where precision and stability are crucial .

Biological Activity

m-PEG3-Sulfone-PEG3-Azide is a bifunctional compound that serves as a crucial tool in the fields of bioconjugation and drug delivery. Its unique structure, characterized by polyethylene glycol (PEG) linkers and azide functional groups, facilitates various biological applications, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and targeted drug delivery systems.

Chemical Structure and Properties

The compound this compound consists of:

  • Azide Groups : Two azide functional groups that enable participation in click chemistry, enhancing its utility in bioconjugation.
  • Sulfone Moiety : This contributes to its reactivity and stability in biological environments.
  • PEG Linkers : The hydrophilic nature of PEG enhances solubility and biocompatibility, making it suitable for physiological applications.
Property Details
Molecular Formula C₁₄H₂₉N₃O₈S
Molecular Weight Approximately 383.47 g/mol
Functional Groups Azide, Sulfone, PEG
Solubility Highly soluble in aqueous media

This compound operates primarily through:

  • Bioconjugation : The azide groups can react with various biomolecules (e.g., proteins, peptides) via click chemistry, allowing for the formation of stable conjugates.
  • Targeted Drug Delivery : The PEG component enhances the pharmacokinetics of drugs by improving solubility and reducing immunogenicity.

Applications in Research and Medicine

  • PROTAC Synthesis : this compound is utilized as a linker in the development of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. This approach has shown promise in cancer therapy by selectively degrading oncogenic proteins.
  • Biomaterials Development : The compound can be used to create customized biomaterials for tissue engineering and regenerative medicine due to its ability to form stable attachments with biological molecules.

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in various applications:

  • Targeted Drug Delivery Systems :
    • A study demonstrated that conjugating this compound with chemotherapeutic agents significantly improved their therapeutic index while minimizing systemic toxicity.
  • Bioconjugation Techniques :
    • Research involving the use of this compound for labeling antibodies showed enhanced stability and retention in vivo, leading to improved imaging contrast in tumor models .

Comparative Analysis with Similar Compounds

To understand its unique advantages, a comparison with structurally similar compounds is beneficial:

Compound Name Key Features Unique Aspects
Bis-sulfone-sulfo-PEG3-AzideContains bis-sulfone and sulfo groupsHighly reactive for cross-linking
Azido-PEG3-SulfoneLacks dual azide functionalitySimpler structure
This compoundDual azide functionalityEnhanced versatility in click chemistry

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O8S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-17-18-16/h2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRNNKUSZIHIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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